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Compound of Interest

Compound Name:
1-(2-Fluorophenyl)piperazine

Hydrochloride

CAS No.: 76835-09-1

Cat. No.: B163275

Get Quote

Executive Summary
This guide provides a definitive technical protocol for the identification and differentiation of 1-

(2-Fluorophenyl)piperazine (o-FPP), typically encountered as the hydrochloride salt. o-FPP is a

piperazine derivative often trafficked as a "party pill" component or "legal high" (mimicking

MDMA), and serves as a key precursor/impurity in the synthesis of pharmaceutical

antidepressants (e.g., trazodone).[1]

Forensic Challenge: The primary analytical challenge lies in distinguishing o-FPP from its

regioisomers, 1-(3-fluorophenyl)piperazine (m-FPP) and 1-(4-fluorophenyl)piperazine (p-FPP).

[1] While mass spectral patterns are highly similar, definitive identification requires a multi-

tiered approach utilizing chromatographic retention indices, specific ion ratios, and

spectroscopic confirmation (FTIR/NMR).[1]
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Property Data

IUPAC Name 1-(2-Fluorophenyl)piperazine hydrochloride

Common Names o-FPP, 2-FPP, ortho-Fluorophenylpiperazine

CAS Number 1011-16-1 (HCl salt); 1011-15-0 (Free base)

Molecular Formula C₁₀H₁₃FN₂[1][2][3] · HCl

Molecular Weight 180.22 g/mol (Base); 216.68 g/mol (HCl salt)

Physical State White crystalline powder

Solubility
Soluble in water, methanol; Free base soluble in

DCM, ether

Analytical Workflow
The following directed acyclic graph (DAG) outlines the logical progression from seizure to

confirmed identification.
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Figure 1: Analytical workflow for the forensic identification of o-FPP.
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Causality: Piperazines are basic nitrogenous compounds. The HCl salt is water-soluble but not

suitable for direct GC injection due to thermal instability of the salt form and column

degradation. We must liberate the free base.

Protocol: Liquid-Liquid Extraction (LLE)[1]
Dissolution: Dissolve ~10 mg of sample in 1 mL deionized water.

Basification: Add 200 µL of 1.0 M NaOH (Target pH > 12).

Mechanism:[1][4][5] Deprotonates the piperazine nitrogen, rendering the molecule neutral

and lipophilic.

Extraction: Add 2 mL of Dichloromethane (DCM) or Ethyl Acetate. Vortex for 30 seconds.

Separation: Centrifuge at 3000 rpm for 2 minutes. Collect the bottom organic layer.

Drying: Pass organic layer through anhydrous Sodium Sulfate (Na₂SO₄) to remove residual

water.

Reconstitution: Evaporate to dryness under nitrogen stream; reconstitute in 1 mL Methanol

for GC-MS.

Presumptive Color Tests
While not specific, these tests validate the functional group class (Secondary Amine).[1]
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Reagent Observation Mechanism Specificity

Simon's Reagent Blue

Reaction with

secondary amine

(piperazine ring)

High for 2° amines;

differentiates from

primary amines

(Amphetamine).[1]

NQS Reagent Orange-Red
Nucleophilic attack on

naphthoquinone ring

General for

piperazines (BZP,

TFMPP, FPP).[1]

Marquis No Reaction / Pale

Lack of activated

aromatic ring systems

like MDMA

Negative control.

GC-MS Analysis (The Core)
Instrument: Agilent 7890/5975 or equivalent. Column: Rtx-5MS or HP-5MS (30m x 0.25mm x

0.25µm).[1]

Mass Spectral Fragmentation (EI, 70eV)
The mass spectrum of o-FPP is characterized by a weak molecular ion and a dominant base

peak resulting from the cleavage of the piperazine ring.

Molecular Ion (M+):m/z 180 (Intensity: ~35%)[1][3]

Base Peak:m/z 138 (Intensity: 100%)[1]

Mechanism:[1][4][5] Loss of C₂H₄N (imine fragment) from the piperazine ring. This is the

"fingerprint" ion for phenylpiperazines.

Key Fragments:

m/z 122: (Fluoro-phenyl cation / Loss of C₃H₈N)

m/z 56: (C₃H₆N⁺, piperazine ring fragment)[1][5]
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Fragmentation Pathway Diagram
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Figure 2: Proposed electron ionization fragmentation pathway for o-FPP.

Differentiation of Isomers (o-, m-, p-FPP)
This is the critical forensic step.[1] All three isomers share the m/z 180 and 138 ions.

Retention Time (RT): On a non-polar (5% phenyl) column, the elution order is typically

determined by boiling point and steric shielding.[1]

o-FPP (2-FPP): Elutes first (Lowest RT). The ortho-fluorine creates steric shielding and an

"ortho effect," reducing intermolecular interactions.

m-FPP (3-FPP): Elutes second.

p-FPP (4-FPP): Elutes last (Highest RT). Most polar/linear interaction with stationary

phase.

Derivatization (Optional but Recommended):

Acylation with TFAA (Trifluoroacetic anhydride) or PFPA (Pentafluoropropionic anhydride)

improves peak shape and separation resolution.[1]

Protocol: Incubate extract with 50 µL TFAA at 60°C for 20 mins.
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Confirmatory Spectroscopy
FTIR (Fourier Transform Infrared Spectroscopy)
Sample: KBr Pellet (1% sample) or ATR (Diamond crystal) of the HCl salt.[1]

Amine Salt (N-H): Broad, multiple bands 2400–3000 cm⁻¹ (Ammonium N-H stretching).[1]

Aromatic C-H: Weak sharp bands > 3000 cm⁻¹.[6]

C-F Stretch: Strong band at 1230–1250 cm⁻¹.

Fingerprint Region: The substitution pattern (ortho) yields specific out-of-plane (OOP)

bending vibrations distinct from para (800-850 cm⁻¹) isomers.[1]

o-FPP: Look for a strong band near 750-760 cm⁻¹ (characteristic of 1,2-disubstituted

benzene).[1]

Nuclear Magnetic Resonance (NMR)
NMR is the absolute method for isomer assignment if GC-MS retention time is ambiguous.

Solvent: D₂O or CD₃OD (for HCl salt).[1]

Aromatic Region (6.9 – 7.2 ppm):

p-FPP: Shows a symmetric AA'BB' (or AA'XX') coupling pattern (two distinct multiplets

integrating to 2H each).[1]

o-FPP: Shows a complex ABCD-type multiplet pattern due to the lack of symmetry and

magnetic non-equivalence of all 4 aromatic protons.

Piperazine Ring: Two triplets (or broad multiplets) around 3.2 – 3.5 ppm.[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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